molecular formula C14H18O5 B2401778 3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid CAS No. 1158111-59-1

3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid

Cat. No.: B2401778
CAS No.: 1158111-59-1
M. Wt: 266.293
InChI Key: MULQIWNSVCYELJ-AATRIKPKSA-N
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Description

3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C14H18O5 It is a derivative of cinnamic acid, characterized by the presence of methoxy and propoxy groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3,5-dimethoxy-4-propoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The methoxy and propoxy groups on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives of the original compound.

Scientific Research Applications

3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propionic acid: This compound has similar structural features but lacks the propoxy group.

    2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester: This ester derivative has a similar backbone but different functional groups.

Uniqueness

3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid is unique due to the presence of both methoxy and propoxy groups on the aromatic ring, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

(E)-3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-4-7-19-14-11(17-2)8-10(5-6-13(15)16)9-12(14)18-3/h5-6,8-9H,4,7H2,1-3H3,(H,15,16)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULQIWNSVCYELJ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1OC)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1OC)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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